Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by their unique fused ring structures, which often exhibit significant biological and pharmacological activities[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and aldehydes[{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions[{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[4,5-c]pyridines or spiro-pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological potential of this compound includes its use in studying various biological processes, such as enzyme inhibition or receptor binding studies.
Medicine: In medicine, Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate may have applications in drug discovery and development, particularly in the areas of antiviral, anti-inflammatory, and anticancer research.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in various applications.
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine derivatives
Spiro-pyrrolidine derivatives
Benzyl carboxylate derivatives
Uniqueness: Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate stands out due to its unique spiro structure, which can impart distinct biological and chemical properties compared to other similar compounds[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Properties
IUPAC Name |
benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-13-19-15-7-9-20-18(16(15)21)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYGXENQUSWNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C3(CCN(C3)C(=O)OCC4=CC=CC=C4)NCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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